

An In-depth Technical Guide to the Synthesis and Characterization of Antioxidant 1024

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Antioxidant 1024	
Cat. No.:	B1329266	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "Antioxidant 1024" is commonly associated with two distinct chemical entities, both of which are high-performance hindered phenolic antioxidants. This guide provides a comprehensive overview of the synthesis, characterization, and antioxidant mechanism of both compounds. The primary applications for these molecules are in the stabilization of polymers and other materials susceptible to oxidative degradation.[1] While their direct use in drug development is not their primary function, their principles of chemical stability and radical scavenging are of fundamental interest.

The two compounds covered in this guide are:

- N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine (CAS RN: 32687-78-8)
- 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (CAS RN: 119-47-1), which is also known by other trade names such as Antioxidant 2246.

This guide will address each compound separately, providing detailed information on their synthesis and characterization.



Part 1: N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine Overview and Properties

This compound is a non-staining, high molecular weight, hindered phenolic antioxidant and metal deactivator. Its structure, featuring two sterically hindered phenolic moieties linked by a hydrazide bridge, makes it an effective radical scavenger and stabilizer in various polymers.

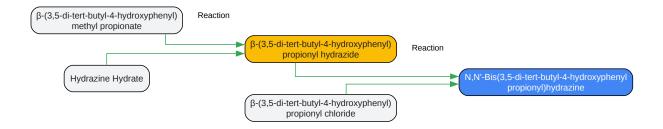
Table 1: Physicochemical Properties of N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine

Property	Value
CAS Number	32687-78-8
Molecular Formula	C34H52N2O4
Molecular Weight	552.80 g/mol
Appearance	White to off-white crystalline powder
Melting Point	221-232 °C
Solubility	Soluble in methanol and acetone; sparingly soluble in water.

Synthesis

The synthesis of N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine can be achieved through a two-step process starting from β -(3,5-di-tert-butyl-4-hydroxyphenyl) methyl propionate.





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Caption: Synthesis pathway for N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine.

Step 1: Synthesis of β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl hydrazide

- To a stirred solution of β-(3,5-di-tert-butyl-4-hydroxyphenyl) methyl propionate in a suitable solvent (e.g., ethanol), add hydrazine hydrate.
- Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
- Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl hydrazide.

Step 2: Synthesis of N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine

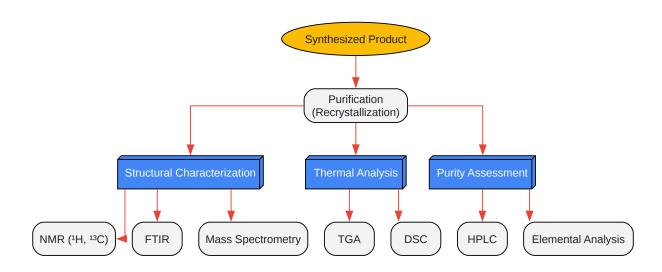
- Dissolve the β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl hydrazide intermediate in a suitable solvent (e.g., a mixture of methanol and toluene).
- To this solution, add β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl chloride.
- Heat the reaction mixture to reflux for a specified period.



- After the reaction is complete, cool the solution to allow for the crystallization of the final product.
- The crude product is then purified by recrystallization from a suitable solvent to obtain N,N'- Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine.

Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity.



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Caption: General workflow for the characterization of synthesized antioxidants.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H and ¹³C NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectra on a 400 MHz or higher NMR spectrometer. The spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons, tert-butyl groups, and the methylene protons of the propionyl chains.



- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory. The spectrum should exhibit characteristic absorption bands for the O-H stretching of the phenolic group, N-H stretching of the hydrazide, C=O stretching of the amide, and C-H stretching of the alkyl groups.
- Mass Spectrometry (MS):
 - Determine the molecular weight and fragmentation pattern using a suitable mass spectrometry technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The molecular ion peak should correspond to the calculated molecular weight of the compound.
- Thermal Analysis:
 - Thermogravimetric Analysis (TGA): Heat the sample from room temperature to approximately 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. This will determine the thermal stability and decomposition temperature of the compound.
 - Differential Scanning Calorimetry (DSC): Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the melting point and any other thermal transitions.

Part 2: 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) Overview and Properties

This compound is a widely used bisphenolic antioxidant. It is effective in a variety of polymers and is known for its low volatility and good compatibility.

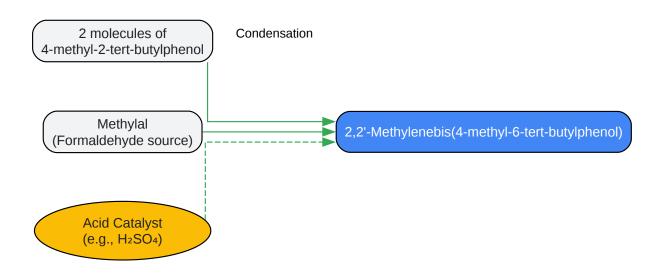
Table 2: Physicochemical Properties of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)



Property	Value
CAS Number	119-47-1
Molecular Formula	C23H32O2
Molecular Weight	340.50 g/mol
Appearance	White to off-white crystalline powder[2]
Melting Point	125-132 °C[3][4]
Solubility	Soluble in organic solvents like ethanol and acetone; sparingly soluble in water.[1]

Synthesis

The synthesis of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) typically involves the condensation of 4-methyl-2-tert-butylphenol with a formaldehyde source, such as methylal, in the presence of an acid catalyst.[5]



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Caption: Synthesis of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol).

• Charge a reactor with 4-methyl-2-tert-butylphenol and methylal.[5]



- Add a catalytic amount of concentrated sulfuric acid.[5]
- Heat the reaction mixture with stirring to a temperature of 60-70 °C and maintain for 2-3 hours.[5]
- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the acid catalyst with a base, such as calcium oxide.
- Filter the mixture to remove the neutralized catalyst.
- Distill off the unreacted methylal.[5]
- The resulting residue is the crude product, which can be further purified by recrystallization from a suitable solvent (e.g., hexane) to yield pure 2,2'-Methylenebis(4-methyl-6-tert-butylphenol).

Characterization

The characterization of this bisphenolic antioxidant follows a similar workflow as described for the hydrazine-based antioxidant.

- NMR Spectroscopy:
 - ¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the methylene bridge proton, the methyl group protons, and the tert-butyl group protons.
 - ¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the structure.
- FTIR Spectroscopy:
 - The IR spectrum will show a broad O-H stretching band for the phenolic hydroxyl groups,
 C-H stretching bands for the alkyl and aromatic groups, and characteristic aromatic C=C stretching bands.
- Mass Spectrometry:



- The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of 340.50 g/mol, along with characteristic fragmentation patterns.[6]
- Thermal Analysis:
 - TGA: The analysis will indicate the onset of thermal decomposition, which is expected to be at a relatively high temperature, reflecting its good thermal stability.
 - DSC: The thermogram will show a sharp endothermic peak corresponding to the melting point of the crystalline solid.

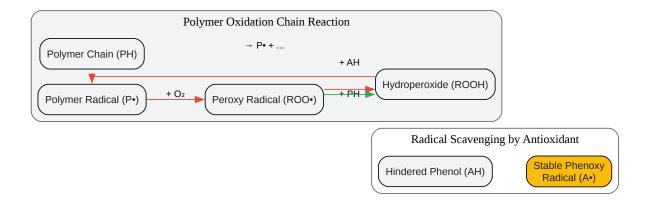
Mechanism of Antioxidant Action in Polymers

Both N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine and 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) function as primary antioxidants through a free-radical scavenging mechanism.[1][7] This is particularly effective in preventing the thermo-oxidative degradation of polymers.[8]

The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a propagating peroxy radical (ROO•) that is formed during the oxidation of the polymer.[8][9] This terminates the radical chain reaction and prevents further degradation of the polymer. The resulting phenoxy radical is sterically hindered by the bulky tert-butyl groups, which makes it relatively stable and unable to initiate new oxidation chains.[10]

Signaling Pathway of Antioxidant Action





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Caption: Mechanism of radical scavenging by hindered phenolic antioxidants.

Conclusion

"Antioxidant 1024" can refer to either N,N'-Bis(3,5-di-tert-butyl-4-

hydroxyphenylpropionyl)hydrazine or 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). Both are effective hindered phenolic antioxidants with primary applications in the stabilization of polymers. This guide has provided detailed methodologies for their synthesis and characterization, which are essential for researchers and scientists in the fields of polymer chemistry and materials science. While not directly aimed at drug development, the principles of their synthesis and antioxidant activity are of broad chemical and biochemical interest.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Characterization of Antioxidant 1024]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329266#synthesis-and-characterization-of-antioxidant-1024]

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